2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide
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Overview
Description
“2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by the introduction of the thioether and acetamide groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the availability of raw materials, waste management, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
“2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: As a potential therapeutic agent, given its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide” include other heterocyclic compounds with pyrazole and pyridazine rings, such as:
- 2-(1H-pyrazol-1-yl)pyridazine
- N-(3-acetamidophenyl)acetamide
- Thioether derivatives of heterocyclic compounds
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUACQKYCFXNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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